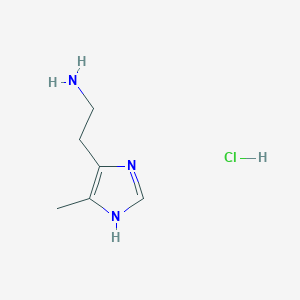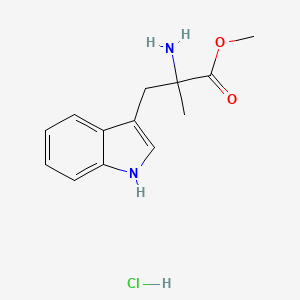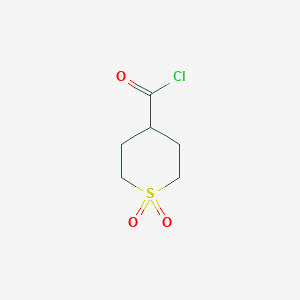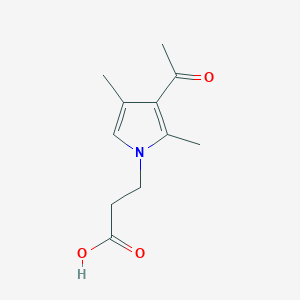
4-Bromo-2,3,5-trimethylanisole
Overview
Description
4-Bromo-2,3,5-trimethylanisole (4-Bromo-2,3,5-TMA) is a halogenated aromatic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless liquid that has a boiling point of 138-139 °C and a melting point of -41 °C. It is soluble in organic solvents and has a strong odor. 4-Bromo-2,3,5-TMA has been used as a starting material for the synthesis of a variety of functionalized compounds and has been used in the synthesis of a variety of drugs. It has also been used as a reagent in the synthesis of a variety of organometallic compounds and as a catalyst in the synthesis of pharmaceuticals.
Scientific Research Applications
Metabolic Pathways and Toxicity Analysis
4-Bromo-2,5-dimethoxyphenethylamine (2C-B) has been studied for its metabolic pathways and toxicity. In a study by Carmo et al. (2005), the metabolic pathways of 2C-B were analyzed using human and other species' hepatocytes. This research highlights the metabolic processes involving oxidative deamination and demethylation, leading to various metabolites, and notes significant interspecies differences in metabolism and toxicity (Carmo et al., 2005).
Cytochrome P450 Isoenzymes Study
Ewald and Maurer (2008) investigated the identification of cytochrome P450 (CYP) isoenzymes involved in the metabolism of 2,5-dimethoxyamphetamine derivatives, including 4-bromo-2,5-dimethoxyamphetamine (DOB). This study provides insights into the enzymatic processes involved in the metabolism of these compounds, which could be relevant for understanding the metabolism of related compounds like 4-Bromo-2,3,5-trimethylanisole (Ewald & Maurer, 2008).
Synthesis and Crystal Structure
Huang et al. (2017) synthesized novel compounds, including derivatives of 6-bromo-2-pyridinyl compounds, and analyzed their crystal structures and cytotoxicity. This research provides valuable information on the synthesis and structural analysis of bromo-substituted compounds, which is relevant for understanding the properties of this compound (Huang et al., 2017).
In Vivo Metabolism in Rats
Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. The study identified various metabolites in the urine of rats, indicating multiple metabolic pathways. This research is crucial for understanding the biotransformation of bromo-substituted compounds in living organisms (Kanamori et al., 2002).
Psychoactive Agent Analysis
Glennon et al. (1988) conducted a preliminary investigation of 4-Bromo-2,5-Dimethoxyphenethylamine as a potential drug of abuse. The study provides insights into the psychoactive properties of bromo-substituted phenethylamines, which could be extrapolated to understand the effects of similar compounds like this compound (Glennon et al., 1988).
properties
IUPAC Name |
4-bromo-1-methoxy-2,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPVOGPEXPVXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Piperidin-4-yl)benzo[d]isoxazole](/img/structure/B3156928.png)
![2-(4-aminophenyl)-N-(2-methoxyethyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B3156929.png)

![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)


![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)
